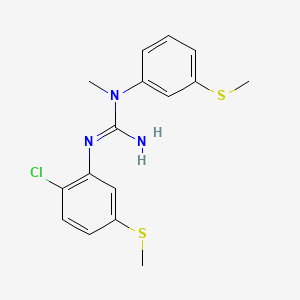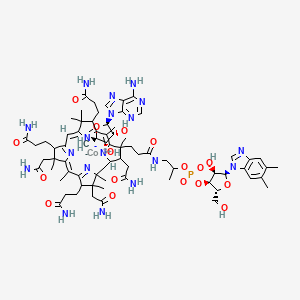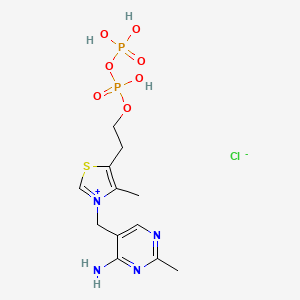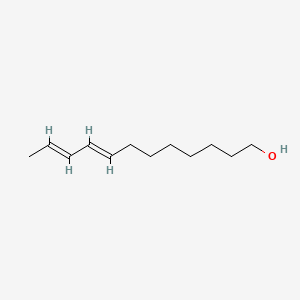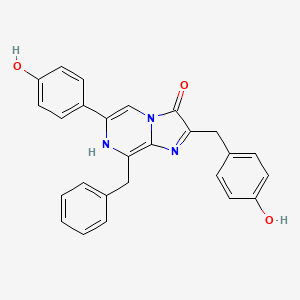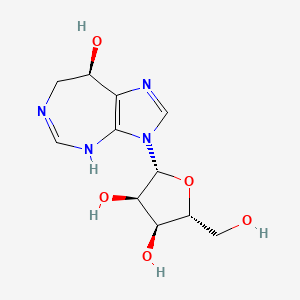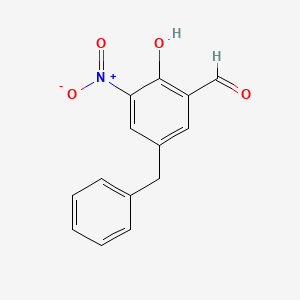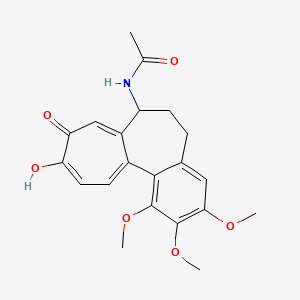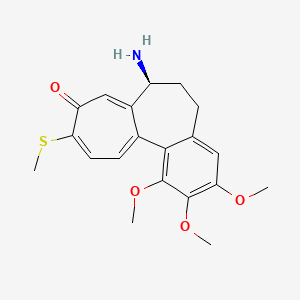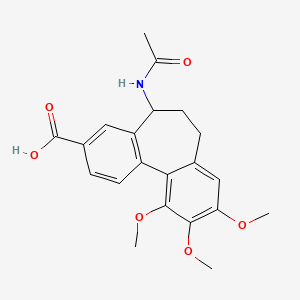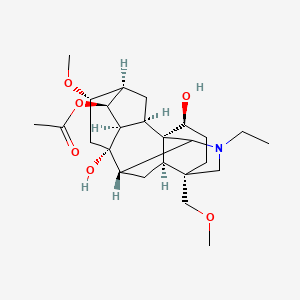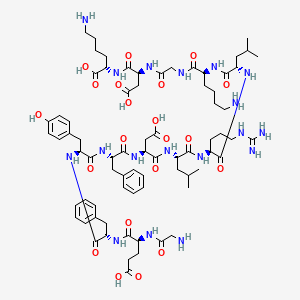![molecular formula C21H21F3N6O2 B1669358 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione CAS No. 752222-83-6](/img/structure/B1669358.png)
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Overview
Description
CVT-6883 is a selective, potent, and orally available antagonist of the adenosine A2B receptor. This compound has been investigated for its potential therapeutic applications in treating asthma and other conditions related to inflammation and fibrosis .
Mechanism of Action
Target of Action
This receptor is a part of the adenosine receptor group, which includes A1, A2A, A2B, and A3 receptors . The A2B-adenosine receptor plays a crucial role in various physiological processes, including inflammation and fibrosis .
Mode of Action
CVT-6883 interacts with the A2B-adenosine receptor, blocking its activation . This interaction inhibits the downstream signaling pathways triggered by the activation of the A2B-adenosine receptor
Biochemical Pathways
The A2B-adenosine receptor is involved in various biochemical pathways related to inflammation and fibrosis . By blocking this receptor, CVT-6883 can potentially modulate these pathways, reducing inflammation and fibrosis . .
Result of Action
CVT-6883 has been shown to reduce caspase-1 activity in the heart and attenuate cardiac remodeling after acute myocardial infarction (AMI) in mice . It also weakens the airway reactivity induced by NECA, AMP, or allergens in sensitized mice . These results suggest that CVT-6883 could have potential therapeutic benefits in conditions related to inflammation and fibrosis, such as asthma .
Biochemical Analysis
Biochemical Properties
CVT-6883 interacts with the A2B adenosine receptor, showing high affinity and selectivity . It has a Ki value of 22 nM for the A2B receptor, and is selective over adenosine A1, A2A, and A3 receptors .
Cellular Effects
CVT-6883 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity in a mouse model of allergic asthma . Furthermore, it has been reported to decrease fibrosis in the non-infarct zone, improve ejection fractions, and reduce ventricular tachycardia in a rat model of myocardial infarction .
Molecular Mechanism
CVT-6883 exerts its effects at the molecular level primarily through its antagonistic action on the A2B adenosine receptor . By binding to this receptor, CVT-6883 can inhibit the activation of certain signaling pathways, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, CVT-6883 has been shown to have long-term effects on cellular function. For example, treatment with CVT-6883 led to decreased lung inflammation and a reduction in alveolar macrophages, lymphocytes, neutrophils, and eosinophils in a mouse model of allergic asthma .
Dosage Effects in Animal Models
In animal models, the effects of CVT-6883 have been shown to vary with different dosages. For instance, in a mouse model of allergic asthma, CVT-6883 at a dosage of 6 mg/kg was found to decrease allergen challenge-induced bronchoalveolar lavage fluid (BALF) eosinophil and lymphocyte infiltration and airway reactivity .
Transport and Distribution
Given its molecular properties and its interaction with the A2B adenosine receptor, it is likely that CVT-6883 can be distributed throughout the body and reach various tissues where the A2B adenosine receptor is expressed .
Subcellular Localization
Given its interaction with the A2B adenosine receptor, it is likely that CVT-6883 localizes to the cell membrane, where the A2B adenosine receptor is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
CVT-6883, also known as GS-6201, is synthesized through a series of chemical reactions involving the formation of a xanthine derivative. The synthetic route typically involves the following steps:
Formation of the xanthine core: The xanthine core is synthesized through a series of reactions involving the condensation of urea with malonic acid derivatives.
Substitution reactions: The xanthine core undergoes substitution reactions to introduce various functional groups, including pyrazolyl groups, which are essential for the compound’s activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
Industrial production of CVT-6883 involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The production process is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
CVT-6883 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert CVT-6883 into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the xanthine core, modifying the compound’s activity and selectivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of CVT-6883 with modified pharmacological properties. These derivatives are often used in research to study the structure-activity relationship of the compound .
Scientific Research Applications
Chemistry: The compound is used as a tool to study the adenosine A2B receptor and its role in various biochemical pathways.
Biology: CVT-6883 is used in biological research to investigate the effects of adenosine receptor antagonism on cellular processes.
Medicine: The compound has shown promise in preclinical and clinical studies for the treatment of asthma, chronic obstructive pulmonary disease, and pulmonary fibrosis. .
Industry: CVT-6883 is used in the pharmaceutical industry as a lead compound for the development of new drugs targeting the adenosine A2B receptor
Comparison with Similar Compounds
CVT-6883 is compared with other selective adenosine A2B receptor antagonists, including:
CVT-6694: Another xanthine derivative with high affinity for the adenosine A2B receptor. It has similar pharmacological properties but differs in its chemical structure.
8-(5-pyrazolyl)-xanthine: A compound with favorable A2B receptor affinity and selectivity, developed by Baraldi’s group in conjunction with King Pharmaceuticals
2-aminopyrimidine: A compound developed by the Almirall group with high A2B receptor affinity and selectivity
CVT-6883 stands out due to its favorable pharmacokinetic properties, including a half-life of 4 hours and good oral bioavailability. It has demonstrated efficacy in preclinical models of asthma and fibrosis, making it a promising candidate for further development .
Properties
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752222-83-6 | |
| Record name | CVT-6883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-6883 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CVT-6883 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


